4-表-土霉素

描述

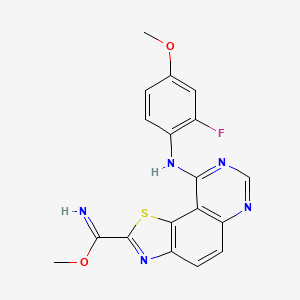

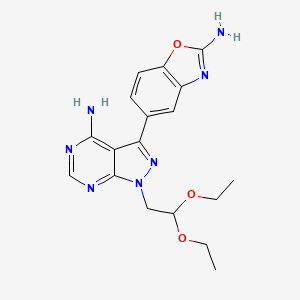

表氧四环素是氧四环素的衍生物,氧四环素是一种广谱四环素类抗生素。它是氧四环素的主要代谢产物之一,并具有抗菌活性。 表氧四环素以其在抑制细菌蛋白质合成中的作用而闻名,使其对多种细菌感染有效 .

科学研究应用

表氧四环素在科学研究中有多种应用:

化学: 用作氧四环素稳定性研究的参考标准。

生物学: 研究其对细菌多样性和肠道菌群的影响。

医学: 研究其抗菌特性和潜在治疗用途。

生化分析

Biochemical Properties

4-epi-Oxytetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is reversible in nature . In an acellular model system of protein synthesis using ribosomes from tetracycline-sensitive and resistant strains of E. coli, 4-epi-Oxytetracycline had competing properties with respect to oxytetracycline at the stage of penetration through the cell membrane but did not suppress the synthesis of polyphenylalanine .

Cellular Effects

The impact of 4-epi-Oxytetracycline on the gut microbiota and physiological metabolism of Wistar rats was analyzed to explore the dynamic alterations apparent after repeated oral exposure . 4-epi-Oxytetracycline treatment increased the relative abundance of the Actinobacteria, specifically Bifidobacteriaceae, and improved the synthesis of lysophosphatidylcholine (LysoPC) .

Molecular Mechanism

The molecular mechanism of 4-epi-Oxytetracycline involves binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

In a study on Wistar rats, significant changes in gut microbiota composition and blood metabolomics were observed after repeated oral exposure to 4-epi-Oxytetracycline for 15 days . Residual 4-epi-Oxytetracycline accumulated in the rats, even two weeks after oral administration ceased .

Dosage Effects in Animal Models

In a study on lactating sows, considerable transmission of 4-epi-Oxytetracycline into the milk was observed after a single intramuscular administration of a long-acting form of the antibiotic . The highest average concentration of 4-epi-Oxytetracycline was observed in samples collected 1 day after the administration .

Metabolic Pathways

It is known that 4-epi-Oxytetracycline is a degradation product of oxytetracycline, formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH .

Transport and Distribution

It has been found in various tissues such as muscle, liver, and kidney in turkeys after continuous administration of oxytetracycline .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the 30S ribosomal subunit .

准备方法

合成路线和反应条件

表氧四环素的合成涉及放线菌链霉菌的發酵,然后进行化学修饰。该过程通常包括以下步骤:

工业生产方法

表氧四环素的工业生产采用类似的方法,但规模更大。 发酵过程针对最大产量进行优化,化学修饰步骤得到严格控制以确保最终产品的高纯度和质量 .

化学反应分析

反应类型

表氧四环素会经历各种化学反应,包括:

氧化: 表氧四环素可以被氧化形成不同的降解产物。

还原: 还原反应可以修饰分子上的官能团。

取代: 取代反应可以在分子中引入新的官能团.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应.

主要形成的产物

作用机制

表氧四环素通过抑制细菌蛋白质合成发挥作用。它与 30S 核糖体亚基结合,阻止氨酰-tRNA 结合到核糖体的 A 位点。 这种结合是可逆的,并干扰细菌产生必需蛋白质的能力,最终阻止细菌的生长和繁殖 .

相似化合物的比较

类似化合物

氧四环素: 表氧四环素的母体化合物。

多西环素: 另一种具有类似抗菌特性的四环素类抗生素。

金霉素: 一种用于兽医学的四环素类抗生素.

独特性

表氧四环素的独特之处在于其独特的差向异构化过程,赋予其与母体化合物氧四环素不同的化学性质和生物活性。 它作为降解产物的角色,也使它在研究四环素类抗生素的稳定性和代谢方面具有价值 .

属性

IUPAC Name |

(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFJMIVZYSDULZ-DVJPNYBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873793 | |

| Record name | 4-epi-Oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14206-58-7 | |

| Record name | 4-Epioxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-epi-Oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIOXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical techniques are commonly used to detect and quantify epioxytetracycline?

A1: Several analytical techniques are employed for detecting and quantifying epioxytetracycline, often in conjunction with oxytetracycline analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods, is frequently used. Examples include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for simultaneous detection and quantification of multiple tetracyclines, including epioxytetracycline, even at low concentrations. [, , , , , , ]

- Ultrahigh-Performance Liquid Chromatography with Mass Spectrometry (UHPLC–MS/MS): This method offers increased sensitivity and shorter analysis times for detecting OTC and epioxytetracycline in complex matrices like sow milk. []

- Immunochromatographic Test Strip (ICTS): Quantum dot-based ICTS provides a rapid and sensitive approach for on-site screening of oxytetracycline and epioxytetracycline residues in edible animal tissues. []

Q2: What is known about the pharmacokinetics of epioxytetracycline in animals?

A5: Research indicates that following oxytetracycline administration to animals, epioxytetracycline can be detected in various tissues. Studies in sheep show that epioxytetracycline concentrations in muscle, liver, and kidney were below the European Union's maximum residue limits (MRLs) after specific withdrawal periods following repeated intramuscular oxytetracycline administration. [] Similarly, in broiler chickens, epioxytetracycline residues were found in feathers for a longer duration than in muscle and liver tissues after oral oxytetracycline treatment. [] This suggests a potential accumulation and persistence of epioxytetracycline in certain tissues.

Q3: How does the depletion rate of epioxytetracycline compare to oxytetracycline in animal tissues?

A6: Studies in turkeys indicate that epioxytetracycline might have a slower elimination rate compared to oxytetracycline in certain tissues. [] While oxytetracycline residues depleted rapidly in muscle, liver, and kidney after treatment cessation, low concentrations of epioxytetracycline were detected for a longer duration, especially in muscle tissue. [] This difference in depletion rates highlights the importance of considering both compounds when determining withdrawal periods for food safety.

Q4: What are the key parameters considered when validating analytical methods for epioxytetracycline detection?

A4: Similar to other pharmaceuticals, analytical method validation for epioxytetracycline detection requires a thorough assessment of several parameters:

- Selectivity: Ensuring the method can differentiate epioxytetracycline from other substances present in the sample matrix. [, ]

- Linearity: Evaluating the linear relationship between the method's response and various epioxytetracycline concentrations. []

- Accuracy: Determining the closeness of measured values to the true epioxytetracycline concentration in the sample. [, ]

- Precision: Assessing the agreement between repeated measurements of epioxytetracycline under specified conditions. [, , ]

- Recovery: Evaluating the efficiency of extracting epioxytetracycline from the sample matrix. [, ]

- Sensitivity: Determining the lowest detectable concentration of epioxytetracycline achievable by the method. [, , ]

- Stability: Assessing the stability of epioxytetracycline in both prepared samples and stock solutions under defined storage conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

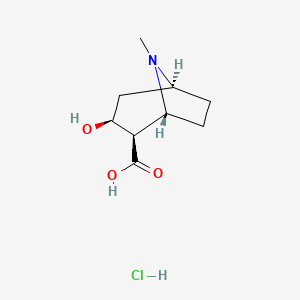

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

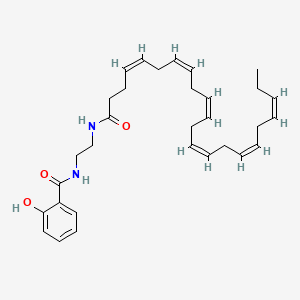

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)